molecular formula C20H30O B1248727 Cyanthiwigin F

Cyanthiwigin F

Cat. No.: B1248727
M. Wt: 286.5 g/mol
InChI Key: YAXKUXVYYMVPCV-AFYVEPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanthiwigin F is a marine diterpenoid natural product belonging to the cyathane family. It was originally isolated from the Jamaican sea sponge Myrmekioderma styx . This compound has shown promising cytotoxic activity against human primary tumor cells, with a reported half-maximal inhibitory concentration (IC50) of 3.1 µg/mL . Its biological profile and complex structure make it a valuable target for total synthesis and pharmacological study. The molecular architecture of this compound presents significant synthetic challenges, featuring a fused [5-6-7] tricyclic core and two critical, contiguous all-carbon quaternary stereocenters . Innovative synthetic strategies have been developed to construct this scaffold, notably a double catalytic enantioselective alkylation that forges both quaternary stereocenters in a single, stereoconvergent operation . Other key methodologies applied in its synthesis include tandem ring-closing/cross-metathesis and a thiol-mediated radical cyclization, enabling efficient access to the tricyclic framework . Research on this compound provides insights into structure-activity relationships within the broader cyathane diterpenoid class, which exhibits a range of bioactivities including antimicrobial effects, antineoplastic action, and κ-opioid receptor agonism . This compound is intended for use in chemical biology and medicinal chemistry research, specifically for the exploration of novel anticancer agents and the development of new synthetic methodologies for complex molecule construction. This product is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(3aR,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-5,6,9,10,10a,10b-hexahydro-3H-cyclohepta[e]inden-4-one

InChI

InChI=1S/C20H30O/c1-13(2)15-9-11-20(5)17(21)12-19(4)10-8-14(3)6-7-16(19)18(15)20/h8-9,13,16,18H,6-7,10-12H2,1-5H3/t16-,18-,19-,20+/m1/s1

InChI Key

YAXKUXVYYMVPCV-AFYVEPGGSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC(=O)[C@@]3(CC=C([C@@H]3[C@H]2CC1)C(C)C)C)C

Canonical SMILES

CC1=CCC2(CC(=O)C3(CC=C(C3C2CC1)C(C)C)C)C

Synonyms

(-)-cyanthiwigin F
cyanthiwigin F

Origin of Product

United States

Advanced Methodologies in Complex Natural Product Structural Characterization with Focus on Cyanthiwigin F

Integrated Spectroscopic Strategies for Diterpenoid Structure Elucidation

The initial determination of the planar structure and relative stereochemistry of a complex molecule like Cyanthiwigin F relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental to this process. These methods provide detailed information about the chemical environment of each atom within the molecule, allowing for the piecing together of its carbon skeleton and the placement of functional groups.

For this compound, isolated from the marine sponge Myrmekioderma styx, its structure was elucidated through comprehensive spectroscopic analysis. nih.govnih.gov The molecule possesses a distinctive [5-6-7] fused tricyclic carbon framework. scispace.comescholarship.org The analysis of ¹H and ¹³C NMR data was crucial in identifying the connectivity of the atoms and the presence of key structural motifs. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would have been instrumental in establishing the intricate network of connections within this complex diterpenoid.

The total synthesis of (-)-Cyanthiwigin F provided the ultimate confirmation of its proposed structure. The spectroscopic data of the synthetic material were compared with those of the natural product, showing excellent agreement and validating the structural assignment. caltech.edu

Below is a table of the ¹³C NMR spectroscopic data for synthetic this compound, which matches the data from the natural sample.

Synthetic Sample δ (ppm)Natural Sample δ (ppm)Δ (ppm)
215.5215.80.3
156.5156.90.4
141.8142.10.3
121.4121.80.4
119.9120.30.4
59.860.20.4
55.255.60.4
54.755.00.3

Chiroptical Methods and X-ray Crystallography for Absolute Stereochemical Assignment

Determining the absolute stereochemistry—the precise three-dimensional arrangement of atoms—is a critical challenge in natural product chemistry. For this compound, which has four contiguous stereocenters, this is particularly complex. nih.gov

While chiroptical methods like Electronic Circular Dichroism (ECD) are powerful tools for assigning absolute configurations, especially when compared with computational predictions, the definitive stereochemical proof for this compound's core structure came from X-ray crystallography of a key synthetic intermediate. researchgate.netresearchgate.net In the total synthesis by Stoltz and coworkers, a tricyclic diketone intermediate was synthesized. nih.gov This crystalline compound was subjected to single-crystal X-ray diffraction analysis, which unambiguously determined its relative stereochemistry. nih.govnih.govresearchgate.net This analysis confirmed the cis-fusion of the A and B rings and the trans-fusion of the B and C rings, as well as the syn relationship between the two all-carbon quaternary stereocenters at C(6) and C(9)—a feature that distinguishes the cyanthiwigins from most other cyathane diterpenoids. nih.govscispace.com

The absolute stereochemistry of this compound was ultimately established through the use of asymmetric catalysis during its synthesis. The key transformation, a palladium-catalyzed double asymmetric alkylation, employed an enantiomerically pure phosphinooxazoline (PHOX) ligand. nih.govorganic-chemistry.org This reagent-controlled approach ensures that the product is formed with a specific, known absolute configuration, thereby allowing for the synthesis of the specific (-)-enantiomer of this compound. nih.gov

Computational Approaches in Structural Validation and Conformational Analysis of Complex Diterpenoids

Computational chemistry offers valuable tools for validating proposed structures and understanding the conformational preferences of complex molecules. While detailed computational studies on the full structure of this compound are not extensively reported in the primary literature, the successful execution of a complex, multi-step total synthesis serves as a powerful, practical validation of the assigned structure.

The synthetic route developed for this compound was designed based on the presumed structure of the natural product. nih.gov The fact that the synthesis yielded a molecule with spectroscopic properties identical to the natural isolate provides strong evidence for the correctness of the initial structural assignment. caltech.edu

Furthermore, the stereochemical outcome of key reactions in the synthesis, such as the radical-induced intramolecular cyclization that forms the five-membered A-ring, was rationalized based on the kinetic and thermodynamic stability of the transition states and products. nih.gov This type of analysis, often supported by molecular modeling or computational energy calculations, helps in predicting and confirming the stereochemical course of a reaction, indirectly validating the conformational aspects of the molecular structure. The successful and stereocontrolled synthesis, therefore, acts as an experimental validation of the computationally-informed mechanistic proposals and, by extension, the structure of this compound itself.

Biosynthetic Pathways and Enzymology of Cyanthiwigin F

Genetic and Genomic Insights into Fungal Diterpene Biosynthesis

The ability of fungi to produce a vast array of diterpenoids is rooted in their genetic makeup. mdpi.com The genes responsible for the biosynthesis of these compounds are typically organized into biosynthetic gene clusters (BGCs). tandfonline.com This clustering facilitates the coordinated expression of all the enzymes required to assemble a specific natural product. Genome mining, a process of scanning fungal genomes for sequences homologous to known biosynthetic genes, has become a powerful tool for discovering new diterpenoids and the enzymes that create them. beilstein-journals.orgbiorxiv.org

The biosynthesis of fungal diterpenes generally involves several key classes of enzymes. It begins with a prenyltransferase, specifically a geranylgeranyl diphosphate (B83284) synthase (GGS), which constructs the linear C20 precursor GGPP from smaller isoprene (B109036) units. tandfonline.com The crucial step of creating the complex polycyclic core is then carried out by terpene synthases or cyclases (TCs). In fungi, these are often bifunctional enzymes, possessing domains that catalyze different stages of the cyclization cascade. beilstein-journals.orgacs.org Following the formation of the core hydrocarbon skeleton, a suite of tailoring enzymes, most commonly cytochrome P450 monooxygenases (CYPs or P450s), introduce oxidative modifications (such as hydroxyl groups, epoxides, or ketones) to create the final, structurally diverse products. tandfonline.com

Enzyme/Gene ClassFunction in Fungal Diterpene Biosynthesis
Geranylgeranyl Diphosphate Synthase (GGS) Synthesizes the universal C20 precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.com
Terpene Cyclase / Synthase (TC/TPS) Catalyzes the complex cyclization of the linear GGPP into a polycyclic hydrocarbon skeleton. Often bifunctional in fungi. beilstein-journals.orgacs.org
Cytochrome P450 Monooxygenase (CYP/P450) Introduces oxidative functional groups (e.g., -OH, C=O) onto the diterpene scaffold, leading to structural diversification. tandfonline.com
Dehydrogenase Catalyzes oxidation-reduction reactions, often modifying hydroxyl groups to ketones. tandfonline.com
Transporter May be involved in exporting the final natural product out of the fungal cell. tandfonline.com

This table provides an interactive overview of the key enzyme classes involved in the biosynthesis of fungal diterpenes.

Proposed Biosynthetic Cascade Leading to the Cyanthiwigin F Skeleton

The biosynthesis of the distinctive cyathane skeleton of this compound is proposed to begin with the acyclic precursor, geranylgeranyl diphosphate (GGPP). nih.gov Studies involving the incorporation of ¹³C-labeled precursors have supported a pathway initiated by a terpene cyclase. nih.gov This enzyme is believed to catalyze a cascade of reactions, starting with the protonation-initiated cyclization of GGPP to form a bicyclic carbocationic intermediate.

This intermediate then undergoes a series of rearrangements and a final cyclization step to construct the characteristic angularly-fused 5-6-7 tricyclic core known as the cyathane skeleton. mdpi.comnih.gov This cascade reaction efficiently and stereoselectively builds the complex carbon framework from a simple linear precursor, highlighting the elegance of enzymatic catalysis. The final steps to yield this compound specifically would involve further modifications by tailoring enzymes. ontosight.ai

Enzymatic Transformations and Key Biosynthetic Intermediates in this compound Formation

The conversion of GGPP into the this compound core structure is a testament to the power of specific enzymes. The key transformations are catalyzed by terpene synthases and cytochrome P450 enzymes. ontosight.ai A dedicated terpene cyclase initiates the entire cascade, guiding the folding and reactivity of the flexible GGPP molecule to ensure the correct ring closures and stereochemistry.

Following the formation of the initial cyathane hydrocarbon skeleton, cytochrome P450 monooxygenases are presumed to be responsible for the oxidative modifications that distinguish this compound from other cyathanes. These enzymes introduce the specific oxygen-containing functional groups present in the final molecule through highly controlled oxidation reactions.

Biosynthetic IntermediateDescription
Geranylgeranyl Diphosphate (GGPP) The universal C20 acyclic precursor for all diterpenoid biosynthesis. researchgate.net
Bicyclic Diphosphate Intermediate A proposed intermediate formed after the initial cyclization of GGPP, catalyzed by a class II terpene cyclase function. acs.org
Tricyclic Carbocation Intermediate Formed after subsequent rearrangement and a second ring closure, establishing the 5-6-7 fused ring system.
Cyathane Core Skeleton The foundational hydrocarbon scaffold of all cyathiwigin compounds, formed after the final steps of the cyclization cascade.
Oxygenated Intermediates Molecules derived from the cyathane core after modification by tailoring enzymes like P450s, leading to the final product. ontosight.ai

This interactive table outlines the proposed key intermediates in the biosynthetic pathway leading to the this compound molecule.

Biomimetic Synthesis Approaches Inspired by this compound Biosynthesis

The elegance of the proposed biosynthetic cascade for the cyathane core has inspired chemists to develop biomimetic synthetic strategies. uni-muenchen.de These approaches aim to replicate the key bond-forming events of the natural pathway in a laboratory setting. For example, some synthetic routes have focused on cascade reactions that construct multiple rings of the cyathane core in a single, efficient step, mimicking the action of the terpene cyclase enzyme. nih.gov

One notable strategy involves a radical-induced intramolecular cyclization to forge the final ring of the carbocyclic core. nih.gov Another approach leveraged a tandem ring-closing metathesis reaction to rapidly assemble the tricyclic cyathane skeleton. nih.gov These methods, while not identical to the enzymatic process, draw inspiration from the biosynthetic logic of building complexity quickly from a simpler precursor. This contrasts with more convergent synthetic strategies, such as the total synthesis of (-)-cyanthiwigin F by Stoltz and coworkers, which brilliantly constructed the core through a powerful double catalytic enantioselective alkylation, a method that prioritizes synthetic efficiency and stereocontrol through transition-metal catalysis rather than mimicking a biological cascade. nih.govorganic-chemistry.orgnih.gov

Total Synthesis and Synthetic Strategies for Cyanthiwigin F and Its Analogues

Retrosynthetic Analysis of the Cyanthiwigin F Core Structure

The retrosynthetic analysis of this compound has inspired several elegant strategies. A common approach focuses on the initial construction of the central six-membered B-ring, which bears the challenging vicinal all-carbon quaternary stereocenters. nih.gov One prominent strategy, developed by Stoltz and coworkers, envisioned disconnecting the five-membered A-ring and the seven-membered C-ring to simplify the target to a bicyclic ketone intermediate. nih.govnih.gov This bicyclic system was, in turn, traced back to a monocyclic cyclohexanone (B45756) derivative. nih.gov

A key disconnection in this analysis is the bond between the acyl group and the internal alkene, which in the forward sense is formed via a radical cyclization. nih.govvander-lingen.nl Further simplification of the bicyclic precursor involves a ring-closing metathesis (RCM) reaction to form the seven-membered C-ring. nih.gov The core of the retrosynthetic plan lies in the construction of the central cyclohexanone ring, where the two quaternary stereocenters are installed. This was envisioned to arise from a crucial double catalytic enantioselective alkylation of a bis(β-ketoester). nih.govnih.gov

This retrosynthetic approach is notable for its efficiency, aiming to rapidly assemble the complex carbocyclic core and deferring the installation of specific functionalities to later stages. nih.gov

Divergent Synthetic Pathways Towards Complex Diterpenoids: A Case Study of this compound

The synthetic strategy developed for this compound serves as a powerful case study in divergent synthesis, allowing access to multiple members of the cyanthiwigin family and related diterpenoids from a common intermediate. The concise route to the tricyclic core of this compound provides a versatile scaffold that can be elaborated into various analogues. nih.govnih.gov

By leveraging a late-stage tricyclic intermediate, which contains the completed cyathane core, chemists can introduce different oxygenation patterns and functional groups to synthesize other cyanthiwigin natural products. nih.govnih.govthieme-connect.com For instance, the tricyclic diketone intermediate in Stoltz's synthesis of this compound was successfully used to prepare Cyanthiwigins B and G. nih.gov This divergent approach is highly efficient as it avoids the need to develop a separate de novo synthesis for each target molecule.

The flexibility of this synthetic route also allows for the preparation of non-natural analogues for biological evaluation. By introducing functionalities not found in the natural products, it is possible to explore the structure-activity relationships and potentially develop new therapeutic agents. nih.govnsf.gov This strategy of late-stage diversification from a common, complex core is a powerful tool in medicinal chemistry and chemical biology. nih.govnsf.gov

Key Carbon-Carbon Bond Forming Reactions in this compound Total Synthesis

The total synthesis of this compound features several key carbon-carbon bond-forming reactions that are crucial for the efficient construction of its complex architecture. These reactions are strategically employed to build the fused tricyclic system and install the requisite stereocenters.

A foundational step in one of the most notable syntheses is a Claisen-Dieckmann condensation . This reaction is used to construct the initial six-membered ring by dimerizing a diallyl ester of succinic acid, quickly forming the 1,4-cyclohexanedione (B43130) functionality. vander-lingen.nlorganic-chemistry.org

The double catalytic enantioselective alkylation is arguably the most pivotal C-C bond-forming event. acs.orgresearchgate.net This single operation simultaneously creates two all-carbon quaternary stereocenters with high enantioselectivity. acs.orgresearchgate.net Specifically, a palladium-catalyzed decarboxylative allylation is performed on a bis(β-ketoester). vander-lingen.nlorganic-chemistry.org

Following the establishment of the core ring and its stereocenters, a Negishi cross-coupling reaction is utilized to introduce an olefinic side chain. nih.govvander-lingen.nl This is achieved by coupling a vinyl triflate with an organozinc reagent. organic-chemistry.orgresearchgate.net

The seven-membered ring of the tricyclic system is constructed via a ring-closing metathesis (RCM) reaction. vander-lingen.nlorganic-chemistry.org The Hoveyda-Grubbs second-generation catalyst is effective in mediating this transformation to form the medium-sized ring. vander-lingen.nl

Finally, the five-membered ring is forged through a thiol-mediated radical cyclization . acs.orgvander-lingen.nl This reaction involves the addition of an acyl radical onto an internal alkene, completing the [5-6-7] tricyclic core of this compound. nih.govvander-lingen.nl

Reaction Purpose Reagents/Catalyst
Claisen-Dieckmann CondensationFormation of the initial 6-membered ringDiallyl succinate, base
Double Catalytic Enantioselective AlkylationInstallation of two quaternary stereocentersPalladium catalyst, chiral ligand (e.g., BOX)
Negishi Cross-CouplingIntroduction of an olefinic side chainOrganozinc reagent, Palladium catalyst
Ring-Closing Metathesis (RCM)Formation of the 7-membered ringHoveyda-Grubbs second-generation catalyst
Radical CyclizationFormation of the 5-membered ringThiol, radical initiator (AIBN)

Stereoselective and Enantioselective Methodologies in this compound Synthesis, Including Double Asymmetric Catalytic Alkylation

The synthesis of this compound heavily relies on advanced stereoselective and enantioselective methodologies to control the molecule's four contiguous stereocenters, particularly the two all-carbon quaternary centers. acs.orgscispace.com The cornerstone of the most cited synthetic approach is a double catalytic enantioselective alkylation . acs.orgscispace.com

This powerful transformation constructs both quaternary stereocenters in a single step from a diastereomeric mixture of a bis(β-ketoester). acs.orgvander-lingen.nl The reaction is stereoablative, meaning the initial stereochemistry of the starting material is destroyed before the new, desired stereochemistry is established by the chiral catalyst. acs.orgvander-lingen.nl A palladium catalyst in conjunction with a chiral phosphinooxazoline (PHOX) ligand is employed to achieve high enantioselectivity. nih.govresearchgate.net This process converts a mixture of racemic and meso diastereomers into a single, highly enantioenriched product. acs.orgnih.gov The desired (R,R) diketone is formed in a significant excess over the meso product, with virtually no formation of the (S,S) enantiomer. acs.org

The success of this double alkylation is remarkable as it involves sixteen possible reaction pathways, yet the chiral catalyst effectively funnels the reaction to the desired outcome. nih.govvander-lingen.nl This high degree of stereoconvergence and stereochemical control is a testament to the power of asymmetric catalysis in complex natural product synthesis. nih.govresearchgate.net

Beyond this key step, other stereocontrolled reactions are also important. The radical cyclization to form the five-membered ring proceeds with high diastereoselectivity, yielding the desired cis-fused A-B ring juncture. nih.gov The strategic use of these stereoselective methods allows for the efficient and rapid completion of the total synthesis of (-)-cyanthiwigin F. nih.gov

Exploration of Alternative Synthetic Routes to this compound and Related Scaffolds

While the double catalytic enantioselective alkylation approach has proven highly effective, other synthetic strategies for this compound and related cyathane diterpenoids have also been explored. These alternative routes often employ different key reactions to construct the characteristic [5-6-7] tricyclic core.

One alternative strategy involves an intramolecular Diels-Alder reaction to form the central six-membered ring. Another approach utilizes a Pauson-Khand reaction as a key step. researchgate.net

A different retrosynthetic disconnection focuses on an intramolecular aldol (B89426) reaction from a tethered system to close the central ring. nih.gov Enolate spiro-alkylation has also been employed as a key strategy, particularly for related structures like cyanthiwigin AC. nih.gov

Some routes leverage metal-catalyzed cycloisomerization reactions. For instance, a ruthenium-catalyzed cycloisomerization has been used to close the central B-ring. nih.gov Similarly, a palladium-catalyzed intramolecular Heck cyclization represents another strategy to construct the core B-ring. nih.gov

A "two-directional" tandem ring-opening, ring-closing metathesis was a key feature in the first total synthesis of a cyanthiwigin natural product, cyanthiwigin U. nih.govnih.gov

More recent explorations have focused on cascade reactions. For example, a rhodium-mediated cyclopropanation of a diene precursor can initiate a cyclopropanation/Cope rearrangement cascade to form the tricyclic core of both cyanthiwigin and other cyathane natural products. escholarship.org This method also allows for a resolution of a racemic starting material, providing access to enantioenriched tricyclic intermediates. escholarship.org

These diverse strategies highlight the creativity of synthetic chemists in tackling complex molecular targets and provide a range of tools for accessing the cyathane scaffold.

Alternative Strategy Key Reaction(s) Target Ring
Nakada's ApproachIntramolecular Aldol ReactionCentral B-ring
Reddy's ApproachEnolate Spiro-alkylationSpirocyclic junction
Trost's ApproachRu-catalyzed CycloisomerizationCentral B-ring
Desmaële's ApproachPd-catalyzed Intramolecular Heck CyclizationCentral B-ring
Phillips' ApproachRing-Opening, Ring-Closing MetathesisTricyclic Core
Miller's ApproachCyclopropanation/Cope Rearrangement CascadeTricyclic Core

Practical and Scalable Synthetic Approaches for this compound Production

While the initial total syntheses of this compound were groundbreaking in their chemical innovation, efforts have also been made to develop more practical and scalable approaches to its production. A key challenge in scaling up natural product synthesis is often the cost and quantity of reagents, particularly catalysts and chiral ligands, as well as the efficiency of key transformations on a larger scale.

In the context of the Stoltz synthesis of this compound, the pivotal double catalytic enantioselective alkylation has been a focus for optimization. nsf.gov The original conditions, while effective on a small scale, required significant amounts of a palladium pre-catalyst and a custom phosphinooxazoline (PHOX) ligand. nih.govnsf.gov Re-optimization efforts led to the discovery that a commercially available palladium(II) acetate (B1210297) pre-catalyst could be used with a modified PHOX ligand in a more concentrated solution. nsf.gov This revised protocol not only provided the desired product in higher yield and diastereoselectivity but also significantly reduced the required amounts of palladium and ligand by 20-fold, making the process more cost-effective and amenable to a 10-gram scale production. nsf.gov

Furthermore, the development of a divergent route from a common tricyclic intermediate allows for the practical production of not just this compound but also other members of the cyanthiwigin family without the need for entirely new synthetic sequences. nih.govthieme-connect.com This modularity is a key feature of a practical and scalable approach to a family of natural products. nih.gov

Pharmacological Modulatory Activities and Mechanistic Investigations of Cyanthiwigin F

Cellular and Subcellular Target Identification for Cyanthiwigin F

The precise molecular targets of this compound are an area of ongoing investigation. Research into its parent class, the cyathins (B1174067), provides some direction, though specific interactions for this compound remain to be fully elucidated.

The broader class of cyathin natural products, to which this compound belongs, has been shown to exhibit a diverse range of biological properties, including κ-opioid receptor agonism. nih.govcaltech.edu This suggests that compounds within this family have the potential to interact with and modulate G-protein coupled receptors. However, specific studies confirming the direct binding affinity and modulatory effect of this compound itself at the κ-opioid receptor or other receptors have not been detailed in the available literature. Similarly, while its biological effects imply interaction with cellular enzymatic machinery, specific enzymes that are directly modulated by this compound have not yet been identified.

Direct evidence detailing the specific intracellular signaling pathways perturbed by this compound is limited. However, the observed biological activities of the cyathane class, such as the stimulation of nerve growth factor synthesis, strongly imply that these molecules engage with and modulate complex signaling cascades within the cell. nih.govnih.gov The cytotoxic effects of this compound also point towards an interference with pathways critical for cell survival and proliferation. Further research is required to map the specific signaling networks, such as kinase cascades or transcription factor activity, that are altered following cellular exposure to this compound.

Receptor Binding and Enzyme Modulation by this compound

Impact of this compound on Cellular Processes in vitro

The effects of this compound have been most clearly documented through in vitro studies examining its impact on fundamental cellular processes like proliferation, apoptosis, and neuronal cell behavior.

This compound has demonstrated notable cytotoxic activity, indicating an ability to inhibit cellular proliferation and potentially induce apoptosis. Specific research has shown that this compound exhibits cytotoxic effects against human primary tumor cells. nih.govcaltech.edu The half-maximal inhibitory concentration (IC50) was determined to be 3.1 µg/mL in this human cell line. nih.gov While this specific finding involves human cells, cytotoxicity assays are standard in vitro methods to assess the anti-proliferative potential of a compound. The term "cytotoxicity" encompasses effects leading to the suppression of cell growth and the triggering of programmed cell death, or apoptosis.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line TypeIC50 ValueSource
Human Primary Tumor Cells3.1 µg/mL nih.gov

Based on a review of the available scientific literature, there are no specific studies detailing the immunomodulatory effects of this compound in cellular models. While other marine and cyanobacterial compounds have been investigated for their impact on immune cells like macrophages and lymphocytes nih.govnih.gov, research on this compound has been focused on its cytotoxic and neurobiological properties.

A significant finding related to the cyathane class of diterpenoids is their ability to stimulate the synthesis of nerve growth factor (NGF). nih.govcaltech.edunih.gov NGF is a critical neurotrophic factor essential for the survival, development, and function of neurons. researchgate.net The capacity to promote NGF synthesis suggests that these compounds could have potential applications in addressing neurodegenerative conditions. nih.govresearchgate.net In vitro studies exploring neurotrophic natural products often utilize cell models such as rat dopaminergic PC12 cells to screen for compounds that can induce or enhance neurite outgrowth in the presence of NGF. researchgate.net The activity of the cyathane class in stimulating NGF synthesis points to a significant neurobiological interaction in in vitro systems. nih.govorganic-chemistry.org

Table 2: Profile of Biological Activities for the Cyathane Diterpenoid Class (including this compound)

Biological ActivityDescriptionSource
Antineoplastic ActionExhibits cytotoxicity against tumor cells. nih.govcaltech.edu
Nerve Growth Factor (NGF) Synthesis StimulationPromotes the production of NGF in nerve cells. nih.govnih.govresearchgate.net
κ-Opioid Receptor AgonismActs as an agonist at the κ-opioid receptor. nih.govcaltech.edu
Antimicrobial ActivityShows activity against various microbes. nih.gov

Mechanistic Studies of this compound in Animal Models (non-human)

Pharmacodynamic Effects of this compound in Pre-clinical Disease Models

Detailed studies on the pharmacodynamic effects of this compound in preclinical disease models are not available in the current scientific literature. The primary reason for this gap in knowledge is the limited availability of the compound, which has been a recurring theme in published research. researchgate.netresearchgate.netorganic-chemistry.org The intricate process of isolating this compound from its natural source, the marine sponge Myrmekioderma styx, or through complex total synthesis yields only small quantities, insufficient for the extensive studies required in animal models. researchgate.netorganic-chemistry.org

Table 1: In Vitro Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
Human primary tumor cellsVarious3.1 organic-chemistry.org

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates the potential of this compound as an anti-cancer agent based on its in vitro performance. However, without in vivo data, its pharmacodynamic profile, including the mechanism of action, efficacy, and potential for therapeutic application, remains speculative.

Biomarker Identification and Validation in Pre-clinical this compound Studies

As a direct consequence of the absence of in vivo studies, there have been no investigations into the identification or validation of biomarkers associated with the activity of this compound in preclinical models. Biomarker studies are fundamental in preclinical research to monitor the biological effects of a compound, predict its efficacy, and understand its mechanism of action.

The process of biomarker discovery typically involves analyzing tissues or fluids from animal models treated with the investigational compound to identify molecular changes that correlate with the drug's effect. The lack of preclinical animal studies for this compound means this crucial step has not been undertaken. Future research, contingent on overcoming the supply issue, would need to focus on this area to advance the compound's development.

Structure Activity Relationship Sar Studies of Cyanthiwigin F and Its Derivatives

Identification of Pharmacophoric Elements within the Cyanthiwigin F Scaffold

The fundamental pharmacophore of the cyanthiwigin family is its conserved [5-6-7] fused tricyclic carbon skeleton. mdpi.comescholarship.org This intricate scaffold provides the necessary three-dimensional arrangement for interaction with biological targets. Within this core structure, several elements have been identified as critical for bioactivity.

A defining feature of the cyanthiwigin pharmacophore is the syn relative stereochemistry of the two all-carbon quaternary stereocenters at the C6 and C9 ring junctures. mdpi.commdpi.com This arrangement is a key distinction from the broader class of cyathane diterpenoids, which typically possess an anti configuration at these centers. mdpi.commdpi.comd-nb.info Synthetic efforts have underscored the importance of controlling this specific stereochemical alignment, suggesting it is integral to the molecule's biological function. researchgate.netnih.gov

Furthermore, the pattern of oxidation on the peripheral carbocyclic skeleton plays a significant role in modulating biological activity. mdpi.comdntb.gov.ua While sparingly oxidized members like this compound exhibit potent cytotoxicity, the introduction of additional oxygenated functional groups has been a key strategy in SAR studies. researchgate.net This suggests that the location and nature of these oxygenated moieties are important pharmacophoric elements. Late-stage functionalization studies, which enable the precise installation of hydroxyl groups and other functions at various positions (such as C12 and C15), are instrumental in mapping these pharmacophoric "hot spots." acs.org The creation of hybrid molecules incorporating oxygenation patterns from the related gagunin family further supports the idea that these substituents are key for tuning the biological profile. mdpi.comresearchgate.net

Synthesis and Biological Evaluation of this compound Analogues

The synthesis of this compound analogues has been a primary tool for elucidating its SAR. Total synthesis routes have been designed to be versatile, allowing for the creation of various derivatives from a common late-stage intermediate. escholarship.orgresearchgate.net This approach facilitates the systematic modification of the natural product's structure and the subsequent evaluation of how these changes affect its biological activity.

This compound itself has demonstrated notable cytotoxic activity against human primary tumor cells, with a half-maximal inhibitory concentration (IC50) of 3.1 µg/mL. escholarship.orgresearchgate.net Other naturally occurring analogues also show significant bioactivity. For instance, Cyanthiwigin C is cytotoxic against A549 human lung cancer cells (IC50 = 4.0 µg/mL) and P-388 human leukemia cells (IC50 = 11.2 µg/mL). escholarship.org The synthesis of analogues such as Cyanthiwigin B and Cyanthiwigin G from a shared tricyclic diketone intermediate has enabled further exploration of this chemical space. escholarship.org

A significant strategy in analogue development has been the creation of "hybrid" molecules that combine the this compound core with structural features from the gagunin natural products, which are known for their potent bioactivities influenced by oxygenated substituents. mdpi.comresearchgate.net For example, researchers have synthesized hybrids by performing a syn-dihydroxylation of the C-ring olefin, followed by esterification with various anhydrides to produce novel analogues. researchgate.net These studies aim to leverage the structural motifs of different potent natural products to create derivatives with potentially enhanced or novel activities.

Table 1: Cytotoxic Activity of Selected Cyanthiwigin Compounds

Compound Cell Line Activity (IC₅₀) Reference(s)
This compound Human primary tumor cells 3.1 µg/mL escholarship.orgresearchgate.net
Cyanthiwigin C A549 human lung cancer 4.0 µg/mL escholarship.org
Cyanthiwigin C P-388 human leukemia 11.2 µg/mL escholarship.org

| Cyanthiwigins A, C-F, I, Z | Human primary tumor cells | <18 µM | researchgate.net |

Computational SAR Modeling for this compound Scaffolds

While extensive synthetic SAR studies have been conducted, the application of computational modeling specifically to this compound is not widely documented. However, computational methods have been applied to the broader class of cyathane diterpenoids, offering a framework for how such studies could illuminate the SAR of this compound and its derivatives.

Molecular docking studies have been performed on other cyathane diterpenoids to understand their interactions with protein targets. For example, several cyathins (B1174067) were docked into the active site of acetylcholinesterase (AChE) to rationalize their inhibitory effects, revealing key binding interactions. researchgate.netresearchgate.net Similarly, an in silico study investigated the potential of Cyanthiwigin B to inhibit SARS-CoV-2 proteins, demonstrating the utility of docking to screen for new therapeutic applications. nih.gov These approaches could be applied to this compound to predict its binding modes with known or putative cancer targets, helping to explain its cytotoxicity and guide the design of new analogues with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that has been used for other complex natural products. mdpi.com QSAR models correlate variations in molecular structure with changes in biological activity to create predictive models. For cyathane-type diterpenes, QSAR has been proposed as a method to screen large virtual libraries and identify compounds with potential activity against specific targets, such as acetylcholinesterase. mdpi.com Although a specific QSAR model for this compound's cytotoxicity has not been reported, the development of such a model could rapidly assess virtual libraries of derivatives, prioritizing the synthesis of the most promising candidates. Computational chemistry has also been used to determine the absolute configurations of related natural products, which is essential for accurate SAR analysis. iribb.org

Fragment-Based Approaches in Modifying this compound Activity

True fragment-based drug discovery (FBDD), which involves screening libraries of small molecular fragments, has not been explicitly reported for this compound. However, the principles of modular or fragment-based design are evident in the synthetic strategies used to generate novel analogues.

A prominent example is the creation of "hybrid" molecules that combine the structural framework of the cyanthiwigins with key functional motifs from the gagunin family of natural products. researchgate.netcaltech.edu In this approach, the complex, synthetically accessible cyanthiwigin core serves as a scaffold. researchgate.net To this scaffold, researchers have attached specific oxygenation patterns and functional groups characteristic of the gagunins, which are known to be critical for their potent antileukemia activity. mdpi.com This strategy involves synthesizing a core structure and then using late-stage diversification to add different "fragments" (in this case, varied ester groups at newly installed hydroxyl positions) to probe for enhanced or new biological activities. researchgate.net

This modular approach allows chemists to explore the SAR of different regions of the molecule independently and to combine the salient features of two distinct, bioactive natural product families. caltech.edu By leveraging the conserved cyanthiwigin scaffold and introducing diversity through these appended fragments, researchers can efficiently generate and test new chemical entities that may possess improved potency or novel mechanisms of action, embodying the core concept of fragment-based design.

Chemical Modification and Derivatization Strategies for Cyanthiwigin F

Synthetic Routes to Functionalized Cyanthiwigin F Analogues

The sparse functionality of less-oxidized cyathanes like this compound makes traditional synthetic planning difficult, as there are few reactive "handles" to utilize. caltech.edunih.gov To overcome this, strategies have been developed that allow for the rapid construction of the core skeleton, which can then be elaborated into various analogues.

A highly efficient total synthesis developed by Enquist and Stoltz provides a foundational route to this compound and its derivatives. nih.govorganic-chemistry.org A key feature of this approach is the creation of a versatile tricyclic intermediate (diketone 63 ) that serves as a common branching point for accessing multiple members of the cyanthiwigin family. nih.govnsf.gov This strategy enables late-stage diversification, allowing for the synthesis of not only this compound (1 ) but also Cyanthiwigins B (2 ) and G (3 ). nsf.govnih.gov

The synthesis commences with simple starting materials like diallyl succinate, which undergoes a Claisen-Dieckmann cyclization sequence. acs.org A pivotal step is a double catalytic enantioselective alkylation, which masterfully establishes two crucial all-carbon quaternary stereocenters with high selectivity in a single operation. acs.orgresearchgate.net Subsequent transformations, including a tandem ring-closing/cross-metathesis reaction and a radical-mediated cyclization, rapidly assemble the complex tricyclic core of the molecule. acs.orgnih.gov

From the key tricyclic diketone intermediate 63 , the synthesis of this compound is completed by installing the C(3) isopropyl group and the C(2)-C(3) double bond. nih.gov This is achieved by converting one of the ketone functionalities into a vinyl triflate, which then participates in a transition metal-catalyzed cross-coupling reaction. nih.gov The modularity of this synthetic route is a significant advantage, as different coupling partners or modified intermediates can be used to generate a wide array of functionalized analogues, providing a powerful tool for structure-activity relationship (SAR) studies. thieme-connect.com

Table 1: Key Synthetic Intermediates and Derived Cyanthiwigin Analogues

IntermediateDescriptionDerived Analogue(s)Reference
Diallyl SuccinateStarting material for the core synthesis.Tricyclic Diketone 63 acs.org
Tricyclic Diketone 63 A versatile late-stage intermediate containing the complete cyathane core.This compound, Cyanthiwigin B, Cyanthiwigin G nih.govnsf.gov
Enol Triflate 66 Formed from diketone 63 to enable cross-coupling reactions.This compound nih.gov

Exploration of Semisynthetic Modifications for Modulating Bioactivity

Semisynthesis, or late-stage functionalization, offers a powerful and efficient strategy for diversifying a complex molecular scaffold like this compound without undertaking a new total synthesis for each analogue. This approach leverages a readily available synthetic core to install new functional groups, thereby creating libraries of novel compounds for biological evaluation. nsf.gov The tricyclic core of the cyanthiwigins is an ideal platform for such studies, featuring multiple C-H bonds and functional handles like olefins and carbonyls that can be selectively modified. nsf.govacs.org

Researchers have explored a variety of oxidative modifications to the cyanthiwigin framework. nsf.govresearchgate.net These efforts aim to generate "hybrid" molecules that combine the cyanthiwigin skeleton with oxygenation patterns seen in other bioactive natural products, such as the gagunins, in the hope of discovering enhanced or novel bioactivity. nsf.govnih.gov

Key semisynthetic modifications include:

C-H Oxidation : Direct functionalization of C-H bonds is a maximally efficient modification strategy. acs.org Methods for allylic C-H acetoxylation, tertiary C-H hydroxylation, tertiary C-H amination, and tertiary C-H azidation have been successfully applied to the cyanthiwigin core. acs.org For instance, applying different catalyst systems to the hydrogenated tricycle 11 allowed for the selective installation of hydroxyl or amino groups at the C12 position. acs.org

Olefin Functionalization : The C-ring olefin in the cyanthiwigin core is a versatile handle for introducing functionality. It can undergo epoxidation with reagents like dimethyldioxirane (B1199080) (DMDO) with high facial selectivity or dihydroxylation using osmium tetroxide. nih.gov These new oxygenated functionalities can be further derivatized, for example, through esterification, to create a suite of diverse analogues. nsf.gov

Hydrogenation : To access different sites for functionalization, the C-ring olefin can be removed via hydrogenation. acs.org This modification makes the scaffold compatible with a broader range of C-H hydroxylation conditions that might otherwise react with the double bond. acs.org

These late-stage diversification studies not only produce novel compounds for biological screening but also provide valuable insights into the reactivity and selectivity of modern synthetic methods on a complex molecular framework. nsf.govacs.org

Table 2: Examples of Semisynthetic Modifications on the Cyanthiwigin Core

Reaction TypeReagent/Catalyst SystemSubstrateModificationReference
Allylic C-H AcetoxylationPd(OAc)₂, OxoneTricycle 6 Introduction of an acetate (B1210297) group at C15. nsf.govacs.org
Tertiary C-H HydroxylationFe(PDP) catalystTricycle 11 Introduction of a hydroxyl group at C12. acs.org
Tertiary C-H AminationDirhodium catalysts, nosylamideTricycle 11 Introduction of an amino group at C12. acs.org
EpoxidationDMDOTricycle 6 Formation of an epoxide across the C-ring olefin. nih.gov
DihydroxylationOsO₄, NMOTricycle 6 Formation of a syn-diol on the C-ring. nsf.gov

Design Principles for Conjugate Synthesis of this compound

Conjugate synthesis involves linking a bioactive molecule, such as this compound, to another chemical entity to achieve a specific purpose. This second molecule could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity-based studies, or another drug molecule for combination therapy. The design of such conjugates hinges on the availability of suitable functional handles on the core scaffold that allow for stable and selective attachment of a linker.

The synthetic and semisynthetic modifications described previously are crucial for enabling conjugate synthesis. The parent this compound molecule has limited reactive sites for direct conjugation. nih.gov However, the functionalized analogues, particularly those generated through late-stage C-H oxidation, provide ideal attachment points. acs.org

Key design principles include:

Introduction of a Functional Handle : The primary step is the generation of a this compound analogue bearing a reactive group, such as a hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) group. The C-H hydroxylation and amination reactions are particularly well-suited for this purpose, yielding derivatives with functionalities ready for coupling. acs.org

Selection of a Linker : A linker is often used to connect the this compound analogue to the second molecule. The choice of linker depends on the desired properties of the final conjugate, such as length, flexibility, and stability.

Conjugation Chemistry : Standard bioconjugation techniques can be employed. For example, an analogue with a hydroxyl or amino group can be acylated using an activated carboxylic acid derivative of the molecule to be attached (e.g., a biotin-NHS ester).

While specific examples of this compound conjugates are not extensively detailed in the literature, the principle has been demonstrated in related complex natural product syntheses, such as the creation of a podocarpic-acid-biotin conjugate. acs.org The library of functionalized cyanthiwigin analogues serves as a ready platform for the application of these principles to create chemical probes for studying the mechanism of action of this important natural product family.

Chemical Approaches to Prodrug Design Based on the this compound Skeleton

The design of prodrugs based on the this compound skeleton relies on the strategic, temporary masking of key functional groups. The oxygenated analogues of this compound, produced via semisynthesis, are prime candidates for prodrug development.

Chemical approaches to prodrug design would focus on:

Ester Prodrugs : Hydroxyl groups introduced onto the this compound scaffold are ideal sites for creating ester prodrugs. nsf.govnih.gov These hydroxyls can be esterified with biocompatible molecules like amino acids, succinic acid, or polyethylene (B3416737) glycol (PEG). In the body, ubiquitous esterase enzymes would cleave the ester bond, releasing the active, hydroxylated this compound analogue at the target site. This strategy can significantly enhance the water solubility and bioavailability of the parent compound.

Carbonate or Carbamate Prodrugs : Similarly, hydroxyl groups can be converted into carbonates, and amino groups can be converted into carbamates. These linkages are also often designed to be cleaved by enzymes in vivo.

Ketal/Acetal Prodrugs : The ketone functionalities present in many synthetic intermediates (e.g., tricyclic diketone 63 ) could potentially be masked as ketals. nih.gov Ketal prodrugs are often designed to be acid-labile, releasing the active ketone-containing drug in the acidic microenvironment of tumors or specific cellular compartments.

The development of this compound prodrugs is a logical next step in translating its biological activity into therapeutic potential. By leveraging the functionalized analogues created through chemical synthesis, researchers can design and test various prodrug strategies to optimize the delivery and performance of this promising natural product skeleton.

Future Perspectives and Emerging Research Directions for Cyanthiwigin F

Integration of Omics Technologies in Cyanthiwigin F Research

The advancement of "omics" technologies offers a powerful toolkit for deepening our understanding of this compound. mdpi.com These high-throughput methods can provide a comprehensive view of the molecular processes influenced by this compound. Integrating genomics, transcriptomics, proteomics, and metabolomics will be crucial for elucidating its biosynthetic origins and its mechanism of action at a systems level. mdpi.comnih.gov

Genomics and Transcriptomics : The marine sponge, Myrmekioderma styx, from which this compound was isolated, likely harbors symbiotic microorganisms responsible for its production. nih.gov Genomic sequencing of the sponge and its associated microbial community can lead to the identification of the biosynthetic gene cluster (BGC) responsible for producing the cyathane diterpenoid core. nih.gov Transcriptomic analysis (RNA-seq) can then reveal the expression levels of these genes under various conditions, providing insights into the regulation of this compound biosynthesis. nih.gov

Proteomics : This technology can be used to identify the direct protein targets of this compound. Techniques such as thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) can reveal which proteins are stabilized or destabilized upon binding to this compound, offering clues to its mode of action. nih.gov Furthermore, quantitative proteomics can map the global changes in protein expression within cells upon treatment with the compound, highlighting the cellular pathways it perturbs.

Metabolomics : Untargeted metabolomics can be employed to analyze the changes in the cellular metabolome after exposure to this compound. nih.gov This can help identify downstream effects of target engagement and uncover potential off-target effects. When combined with genomic data, metabolomics can link the production of specific metabolites to their underlying biosynthetic pathways. nih.gov

The synergistic application of these omics technologies promises to accelerate the discovery process, from identifying the producing organism to elucidating the compound's biological function. nih.govtaylorfrancis.com

Omics TechnologyPotential Application in this compound ResearchResearch Goal
Genomics Sequencing of Myrmekioderma styx and its microbial symbionts.Identify the biosynthetic gene cluster (BGC) for cyathiwigins.
Transcriptomics RNA-sequencing of the producing organism under different culture conditions.Understand the regulation of the this compound biosynthetic pathway.
Proteomics Analysis of protein expression and stability in cells treated with this compound.Identify direct protein targets and affected cellular pathways.
Metabolomics Profiling of small molecule changes in cells or organisms exposed to this compound.Uncover downstream metabolic consequences and off-target effects.

High-Throughput Screening Approaches for Novel Targets of this compound

While this compound has shown moderate cytotoxicity against some tumor cells, its full therapeutic potential and range of biological targets remain largely unexplored. organic-chemistry.org High-throughput screening (HTS) provides a powerful platform to rapidly assess the activity of this compound and a library of its synthetic analogs against a vast number of biological targets. chemfaces.com

The development of efficient total synthesis routes for the cyanthiwigin core makes the creation of such analog libraries feasible. acs.orgnih.govnsf.gov These libraries can be screened to:

Identify Novel Anticancer Targets : Screening against a wide panel of cancer cell lines from different tissues can identify specific cancer types that are particularly sensitive to this compound or its analogs. This can be followed by target identification studies in the most sensitive cell lines.

Discover New Pharmacological Activities : HTS assays can be employed to screen for a broad range of other activities, such as antimicrobial, anti-inflammatory, or neurotrophic effects, which are known for other cyathane diterpenoids. escholarship.orgmdpi.com

Utilize High-Content Screening (HCS) : HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes. researchgate.net For instance, an HCS campaign using fluorescently labeled proteins could be used to screen for modulators of specific cellular processes like autophagy or apoptosis, as has been done for other diterpenoids. researchgate.net

Screening ApproachDescriptionApplication for this compound
Cell-Based HTS Rapidly testing a compound library against a large number of cancer cell lines.To identify specific cancer vulnerabilities and expand its anticancer profile.
Target-Based HTS Screening against purified proteins or enzymes.To find direct molecular targets, such as specific kinases or proteases.
High-Content Screening (HCS) Automated imaging to analyze cellular morphology and fluorescent reporters.To identify effects on complex cellular processes like autophagy, apoptosis, or neurite outgrowth.
Phenotypic Screening Assessing the effect of compounds on the phenotype of a whole organism (e.g., zebrafish).To evaluate in-vivo activity and potential toxicity early in the discovery process.

Development of Chemoinformatic Tools for this compound Analog Design

Chemoinformatics applies computational methods to solve chemical problems and is an indispensable tool in modern drug discovery. acs.orgresearchgate.net For this compound, these tools can guide the synthesis of new analogs with improved potency and selectivity, a process known as lead optimization.

Key chemoinformatic strategies applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR) : By generating a library of this compound analogs and measuring their biological activity, QSAR models can be built. researchgate.net These models use statistical methods to correlate variations in the chemical structure with changes in activity, allowing for the prediction of the most promising modifications to enhance a desired biological effect.

Molecular Docking : If a protein target for this compound is identified (e.g., through proteomics), molecular docking simulations can be used to predict the binding mode of the natural product to its target. This information is invaluable for designing new analogs that can form stronger or more specific interactions with the target protein.

Pharmacophore Modeling : A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target. A pharmacophore model based on this compound could be used to search virtual libraries for other structurally diverse compounds that might have similar activity.

Virtual Library Design : Before committing to laborious chemical synthesis, chemoinformatic tools can be used to generate large virtual libraries of this compound analogs and computationally screen them for predicted activity and drug-like properties (e.g., solubility, metabolic stability), thereby prioritizing the most promising candidates for synthesis. nih.gov

Chemoinformatic ToolFunctionApplication in this compound Research
QSAR Correlates chemical structure with biological activity.Predict the activity of new analogs and guide synthetic efforts.
Molecular Docking Predicts the binding orientation of a molecule to a protein target.Elucidate binding mode and design analogs with improved target affinity.
Pharmacophore Modeling Identifies key structural features required for activity.Search for new scaffolds with similar activity to this compound.
Virtual Screening Computationally evaluates large libraries of molecules.Prioritize the synthesis of analogs with the highest predicted potential.

Exploration of Sustainable Production Methods for this compound and Related Metabolites

The isolation of this compound from its natural source, a marine sponge, is not a viable long-term strategy for producing the quantities needed for extensive research and potential clinical development due to low abundance and ecological concerns. nih.gov While total synthesis provides access to the molecule, these multi-step processes are often inefficient and costly for large-scale production. organic-chemistry.orgnih.gov Therefore, a critical future direction is the development of sustainable and scalable production platforms.

Synthetic biology and metabolic engineering offer a promising alternative. ukri.orgfrontiersin.org The general strategy involves:

Identifying the Biosynthetic Gene Cluster (BGC) : As mentioned in section 8.1, omics approaches can be used to find the genes that encode the enzymes for this compound biosynthesis in the native or symbiotic organism. rsc.org

Heterologous Expression : Once the BGC is identified, it can be transferred into a well-characterized industrial microorganism, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.govresearchgate.net These hosts can be genetically engineered to optimize the metabolic pathways leading to the production of the diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and then to express the cyanthiwigin-specific enzymes. ukri.orgnih.gov

Pathway Optimization : The production yields in the heterologous host can be systematically improved by various metabolic engineering strategies, such as increasing precursor supply, eliminating competing metabolic pathways, and optimizing enzyme expression levels. frontiersin.org This approach has been successfully used to produce other complex diterpenoids, including precursors to the anticancer drug paclitaxel (B517696) and various cyathane diterpenes. nih.govukri.org

Production MethodAdvantagesDisadvantages
Isolation from Natural Source Provides the authentic natural product.Unsustainable, low yields, ecologically damaging.
Chemical Total Synthesis Provides access to the pure compound and unnatural analogs.Often long, complex, low overall yield, and costly for large scale. organic-chemistry.org
Biotechnological Production Potentially sustainable, scalable, and cost-effective; can produce analogs through combinatorial biosynthesis. researchgate.nethznu.edu.cnRequires identification of the BGC and extensive host engineering.

Potential of this compound as a Chemical Biology Probe

A chemical probe is a small molecule with high potency and a well-understood mechanism of action that can be used to study biological processes or validate drug targets. mdpi.commpg.de The rigid and complex tricyclic core of this compound makes it an attractive scaffold for development into a chemical probe. escholarship.orgcaltech.edu

The total synthesis routes developed for this compound are crucial as they allow for the strategic introduction of chemical handles at various positions on the molecule without disrupting its core structure. acs.orgnih.govnsf.gov These handles can then be used to attach reporter groups or reactive functionalities.

Potential modifications and applications include:

Affinity-Based Probes : A this compound analog could be synthesized with a tag, such as biotin (B1667282). rsc.org This biotinylated probe could then be used in pull-down experiments with cell lysates to isolate its direct binding partners, which can then be identified by mass spectrometry.

Photo-Affinity Labeling (PAL) : Incorporating a photoreactive group (e.g., a diazirine) into the structure of this compound would create a photo-affinity probe. mdpi.com Upon exposure to UV light, this probe would form a covalent bond with its target protein, enabling unambiguous target identification.

Fluorescent Probes : Attaching a fluorescent dye to this compound would allow for the visualization of its subcellular localization using fluorescence microscopy, providing clues about its site of action within the cell.

By developing this compound into a suite of chemical probes, researchers can move beyond simply observing its phenotypic effects to precisely identifying its molecular targets and dissecting its mechanism of action. mdpi.commpg.de

Probe TypeModificationApplication
Affinity Probe Addition of a biotin tag.Isolate binding partners from cell lysates for identification (Pull-down assays). rsc.org
Photo-Affinity Probe Incorporation of a photoreactive group (e.g., diazirine).Covalently label the target protein upon UV irradiation for definitive identification. mdpi.com
Fluorescent Probe Attachment of a fluorophore.Visualize the subcellular localization of the compound in living cells.

Q & A

Q. What experimental protocols are commonly used to synthesize Cyanthiwigin F, and how can researchers validate their synthetic routes?

The synthesis of this compound typically employs enantioselective methods, such as palladium-catalyzed cross-couplings or asymmetric aldol reactions. Key validation steps include:

  • NMR spectroscopy to confirm stereochemistry and purity (e.g., comparing 13C^{13}\text{C} NMR data with literature values) .
  • Chiral HPLC to verify enantiomeric excess (>95% is standard for high-quality synthesis) .
  • Mass spectrometry (HRMS-ESI) to confirm molecular weight and intermediate structures.
    Researchers should replicate established protocols from peer-reviewed journals and include negative controls (e.g., omitting catalysts) to isolate reaction mechanisms .

Q. How should researchers design bioactivity assays to evaluate this compound’s anticancer properties?

A robust assay design includes:

  • Cell line selection : Use validated cancer cell lines (e.g., MCF-7 for breast cancer) with matched non-cancerous controls.
  • Dose-response curves : Test concentrations spanning 0.1–100 μM to determine IC50_{50} values.
  • Mechanistic follow-ups : Pair viability assays (MTT/WST-1) with apoptosis markers (Annexin V/PI staining) and proteomic profiling to identify pathways affected .
  • Reproducibility : Triplicate experiments with blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?

Contradictions often arise from methodological variability. Researchers should:

  • Conduct meta-analyses to aggregate data from ≥10 independent studies, adjusting for variables like cell passage number or solvent choice (DMSO vs. ethanol) .
  • Perform sensitivity analyses to identify outlier methodologies (e.g., assays using non-validated antibodies).
  • Apply mixed-methods frameworks (e.g., combining transcriptomics and molecular docking) to triangulate mechanisms .
    Example workflow:
StepActionReference
1Compile raw datasets from public repositories (e.g., ChEMBL, PubChem)
2Normalize data using Z-scores or log2-transformed values
3Apply Bayesian statistical models to quantify uncertainty

Q. What strategies optimize the enantiomeric purity of this compound derivatives during structural modification?

Advanced approaches include:

  • Dynamic kinetic resolution using bifunctional organocatalysts (e.g., thiourea-tertiary amine systems) to suppress racemization .
  • Computational modeling (DFT or MD simulations) to predict steric hindrance in transition states .
  • In-situ monitoring via Raman spectroscopy to track chiral center stability during reactions .
    Key validation metric: ≥98% ee confirmed via X-ray crystallography of intermediates .

Q. How can researchers address gaps in this compound’s mechanistic data using omics technologies?

Integrate multi-omics pipelines:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Metabolomics : LC-MS profiling to map metabolic shifts (e.g., TCA cycle disruption).
  • Chemoproteomics : Activity-based protein profiling (ABPP) to pinpoint direct molecular targets .
    Data integration tip: Use platforms like Cytoscape for network pharmacology analysis to link targets to pathways .

Methodological Best Practices

Q. What criteria define a rigorous literature review for this compound research?

Adhere to PRISMA guidelines:

  • Inclusion/exclusion criteria : Prioritize studies with full experimental details (e.g., solvent purity, temperature gradients) .
  • Bias assessment : Use tools like ROBINS-I to evaluate confounding factors in in vivo studies .
  • Citation ethics : Cite primary sources for spectral data rather than review articles .

Q. How should researchers structure a replication study for this compound synthesis?

  • Phase 1 : Reproduce the original protocol verbatim, documenting deviations (e.g., humidity during column chromatography).
  • Phase 2 : Introduce controlled variations (e.g., alternative catalysts) to test robustness.
  • Phase 3 : Publish raw chromatograms and spectral data in open-access repositories (e.g., Zenodo) for peer validation .

Data Contradiction Framework

For reconciling disparities in bioactivity or synthetic yields:

IssueResolution StrategyEvidence Source
Variability in IC50_{50} valuesStandardize cell culture conditions (e.g., hypoxia vs. normoxia)
Discrepant NMR shiftsRecalibrate spectrometers using certified reference materials
Conflicting docking resultsValidate with SPR (surface plasmon resonance) binding assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.